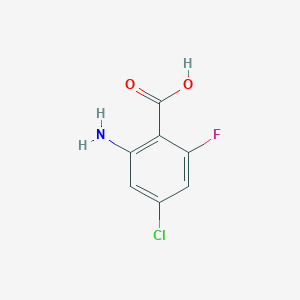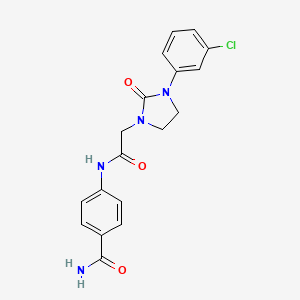
(1R,2R)-2-(2,2-Dimethylpropyl)cyclopropan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-(2,2-Dimethylpropyl)cyclopropan-1-amine;hydrochloride: is a chemical compound with the molecular formula C8H17N.ClH. It is a chiral cyclopropane derivative with a neopentyl group attached to the cyclopropane ring. This compound is often used in scientific research and various industrial applications due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(2,2-Dimethylpropyl)cyclopropan-1-amine;hydrochloride typically involves the following steps:
Cyclopropanation Reaction: : The starting material, 2,2-dimethylpropylamine, undergoes a cyclopropanation reaction using a suitable cyclopropanating agent such as diazomethane or a Simmons-Smith reagent.
Chiral Resolution: : The resulting cyclopropane derivative is then subjected to chiral resolution techniques to obtain the (1R,2R)-enantiomer.
Hydrochloride Formation: : The resolved enantiomer is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors and advanced chiral resolution techniques to ensure high purity and yield. The hydrochloride formation step is typically carried out using standard acid-base reactions under controlled conditions.
Analyse Chemischer Reaktionen
(1R,2R)-2-(2,2-Dimethylpropyl)cyclopropan-1-amine;hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: : Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the cyclopropane ring, leading to the formation of various substituted cyclopropanes.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as halides, alkyl groups, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Cyclopropanone or cyclopropanal derivatives.
Reduction: : Cyclopropanamine or cyclopropanol derivatives.
Substitution: : Various substituted cyclopropanes.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-(2,2-Dimethylpropyl)cyclopropan-1-amine;hydrochloride: has several scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: : Studied for its potential biological activity and as a probe in biochemical assays.
Medicine: : Investigated for its pharmacological properties and potential therapeutic applications.
Industry: : Employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (1R,2R)-2-(2,2-Dimethylpropyl)cyclopropan-1-amine;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact mechanism of action depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(1R,2R)-2-(2,2-Dimethylpropyl)cyclopropan-1-amine;hydrochloride: can be compared with other similar cyclopropane derivatives, such as:
(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine;hydrochloride
(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine;hydrochloride
These compounds share the cyclopropane core but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The unique structural features of This compound contribute to its distinct properties and applications.
Eigenschaften
IUPAC Name |
(1R,2R)-2-(2,2-dimethylpropyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-8(2,3)5-6-4-7(6)9;/h6-7H,4-5,9H2,1-3H3;1H/t6-,7+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHINLJGYVOKIG-UOERWJHTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CC1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@@H]1C[C@H]1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-3-[5-chloro-2-(dimethylamino)-1-(4-methylphenyl)imidazol-4-yl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2980319.png)
![Boronic acid, B-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B2980322.png)



![Benzyl {[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2980330.png)

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2980333.png)

![N-(2-benzoyl-4-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2980335.png)


![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(cyclopentyl)methanone](/img/structure/B2980340.png)
![3-Methyl-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid](/img/new.no-structure.jpg)
